molecular formula C17H20N2OS B2398436 2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide CAS No. 2210055-07-3

2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2398436
CAS RN: 2210055-07-3
M. Wt: 300.42
InChI Key: XQWGQSNMCVOMHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazoles, the class of compounds to which “2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide” belongs, has been extensively studied . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .


Molecular Structure Analysis

Thiazoles, including “2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide”, have resonating structures . Some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used in various chemical reactions . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as BMH-21, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

BMH-21, being a thiazole derivative, may have potential analgesic (pain-relieving) and anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have been reported to possess antimicrobial and antifungal activities . Therefore, BMH-21 could potentially be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral activity . This suggests that BMH-21 could be explored for its potential use in antiviral therapies.

Diuretic Activity

BMH-21, as a thiazole derivative, may have diuretic properties . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have been reported to possess anticonvulsant and neuroprotective activities . This suggests that BMH-21 could potentially be used in the treatment of neurological disorders such as epilepsy.

Antitumor and Cytotoxic Activity

BMH-21 could potentially have antitumor and cytotoxic activities . For instance, thiazole derivatives have demonstrated potent effects on prostate cancer . This suggests that BMH-21 could be explored for its potential use in cancer therapies.

Potential EGFR Inhibitor

BMH-21 has been evaluated for its cytotoxic activities against EGFR high-expressed cancer cell lines . This suggests that BMH-21 could potentially be used as an EGFR inhibitor, which could be beneficial in the treatment of various types of cancers.

properties

IUPAC Name

2-ethyl-N-(4-methylidenecyclohexyl)-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-3-16-19-14-9-6-12(10-15(14)21-16)17(20)18-13-7-4-11(2)5-8-13/h6,9-10,13H,2-5,7-8H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWGQSNMCVOMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC3CCC(=C)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide

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